Acide 5-méthyl-1-(4-nitrophényl)-1H-1,2,4-triazole-3-carboxylique

Vue d'ensemble

Description

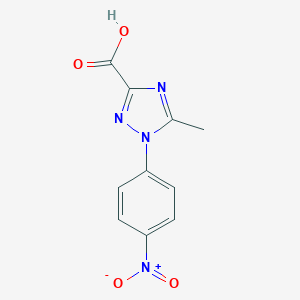

5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a methyl group and a nitrophenyl group

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is utilized as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions that lead to the formation of new pharmaceutical agents.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit antimicrobial properties. A study involving the synthesis of triazole derivatives showed that modifications to the nitrophenyl group can enhance antibacterial activity against specific pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .

Agrochemical Applications

The compound is also explored for use in agrochemicals, particularly as a fungicide. Its triazole structure is known for its effectiveness in inhibiting fungal growth.

Case Study: Fungicidal Efficacy

In agricultural research, triazole derivatives have been tested for their efficacy against various fungal pathogens affecting crops. The incorporation of the nitrophenyl moiety was found to improve the fungicidal activity significantly compared to other triazole compounds. This suggests potential applications in crop protection formulations .

Material Science Applications

5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has also been investigated for its properties as a building block in material science.

Case Study: Synthesis of Novel Polymers

The compound has been used as a monomer in the synthesis of novel polymeric materials. These polymers exhibit unique thermal and mechanical properties due to the rigid triazole ring structure. The incorporation of such compounds into polymer matrices can enhance their stability and performance under various conditions .

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to inhibit key enzymes or interact with specific receptors to exert their effects . For instance, one compound showed significant sPLA2 inhibition activity .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to impact a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The final product is obtained after acidification and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted triazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole-3-carboxylic acid derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.

Nitrophenyl-substituted heterocycles: Compounds with nitrophenyl groups often have comparable electronic properties and biological activities.

Uniqueness

5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the specific combination of substituents on the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Activité Biologique

5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1025-88-3) is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H8N4O4

- Molecular Weight : 248.2 g/mol

- Structure : The compound features a triazole ring substituted with a methyl group and a nitrophenyl moiety, contributing to its bioactivity.

Pharmacological Profile

The biological activity of 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can be categorized into several key areas:

Antifungal Activity

Research indicates that triazole derivatives exhibit notable antifungal properties. For instance, compounds from the triazole family have shown effectiveness against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. The mechanism often involves inhibition of ergosterol synthesis, essential for fungal cell membrane integrity .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | 0.0156 | Candida albicans |

| Reference Drug (Fluconazole) | 0.25 | Candida albicans |

Antibacterial Activity

Triazoles are also recognized for their antibacterial properties. Studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors contributes to its antibacterial effects .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | 8 | Escherichia coli |

| Reference Drug (Ciprofloxacin) | 2 | Escherichia coli |

Anticancer Activity

Emerging studies suggest that triazole derivatives might possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group may enhance interaction with specific cancer cell targets .

The biological activity of 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is largely attributed to its structural characteristics:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in fungal and bacterial metabolism.

- Cell Membrane Disruption : By targeting ergosterol synthesis in fungi or peptidoglycan synthesis in bacteria, the compound compromises cell membrane integrity.

Case Studies

Several studies have highlighted the efficacy of triazole compounds in clinical settings:

- Antifungal Efficacy : A study demonstrated that a derivative of the triazole family exhibited a MIC value significantly lower than that of fluconazole against resistant strains of Candida species .

- Antibacterial Potency : In vitro tests showed that the compound was effective against multi-drug resistant strains of bacteria such as Staphylococcus aureus, indicating potential for development as a new antibiotic agent .

Propriétés

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c1-6-11-9(10(15)16)12-13(6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPQLGNAAHYBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377666 | |

| Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025-88-3 | |

| Record name | 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.